trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine
Description
Chemical Structure: The compound features a trans-configuration ethenyl bridge connecting a 1,3-dioxolane moiety to a para-substituted N,N-diethylbenzenamine group. The dioxolane group enhances solubility and metabolic stability, while the diethylamine substituent influences electronic interactions and binding affinity in biological systems.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-[(E)-2-(1,3-dioxolan-2-yl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C15H21NO2/c1-3-16(4-2)14-8-5-13(6-9-14)7-10-15-17-11-12-18-15/h5-10,15H,3-4,11-12H2,1-2H3/b10-7+ |
InChI Key |
ZWXWEEZUIRDTHX-JXMROGBWSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2OCCO2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2OCCO2 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3-Dioxolane Ring
The 1,3-dioxolane moiety is commonly prepared by acetalization of aldehydes or ketones with ethylene glycol under acidic catalysis. This step is crucial as it forms the cyclic acetal protecting group that stabilizes the aldehyde functionality for subsequent reactions.
Typical procedure: Reaction of an aldehyde (such as formaldehyde or an α,β-unsaturated aldehyde) with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in anhydrous solvent like toluene or benzene with azeotropic removal of water to drive equilibrium toward acetal formation.
Reaction conditions: Room temperature to reflux, 4–24 hours, depending on substrate and catalyst.
Notes: The cyclic acetal protects the aldehyde group, allowing selective transformations elsewhere in the molecule.
Installation of the Ethenyl Linker (Vinyl Group)
The ethenyl (vinyl) linkage between the dioxolane ring and the aromatic amine is typically introduced via olefination reactions such as the Wittig or Horner–Wadsworth–Emmons (HWE) reaction.
Wittig reaction: Treatment of an aldehyde-functionalized dioxolane intermediate with a phosphonium ylide derived from the aromatic amine precursor yields the trans-alkene selectively.
HWE reaction: Use of phosphonate esters allows for better control of the E/Z stereochemistry, favoring the trans isomer required here.
Typical reagents: Phosphonium salts or phosphonate esters, strong bases like sodium hydride or potassium tert-butoxide, aprotic solvents such as THF or DMF.
Reaction conditions: 0 °C to room temperature, 1–6 hours.
Outcome: High selectivity for the trans-4-[2-(1,3-dioxolan-2-yl)ethenyl] substitution pattern on the benzene ring.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Acetal formation | Aldehyde + ethylene glycol, acid catalyst, reflux | Forms 1,3-dioxolane ring | 70–90 |
| 2 | Olefination (Wittig/HWE) | Phosphonium ylide or phosphonate ester, base, THF | Introduces trans-ethenyl linker | 60–85 |
| 3 | N-alkylation | Aniline + ethyl halide, base, DMF, 50–80 °C | Introduces N,N-diethyl substitution | 65–90 |
Detailed Research Findings and Notes
The acetalization step is well-documented for stabilizing aldehydes as 1,3-dioxolanes, which are stable under neutral and basic conditions but can be deprotected under acidic conditions.
The trans stereochemistry of the ethenyl linkage is favored by the choice of olefination method. HWE reactions with stabilized phosphonate reagents typically yield the trans isomer predominantly, which is consistent with the "trans-" prefix in the compound name.
Use of non-nucleophilic bases such as DBU or sodium methoxide in olefination and subsequent steps improves yields and selectivity by minimizing side reactions.
Protection of the amine group during the olefination step is often necessary to prevent unwanted side reactions; this can be done via temporary Boc or other protecting groups, which are removed after the key carbon-carbon bond formation.
Literature reports suggest that the order of steps can vary depending on the synthetic route chosen, but generally, acetal formation precedes olefination to protect the aldehyde functionality.
Chemical Reactions Analysis
Dioxolane Ring Hydrolysis
The 1,3-dioxolane moiety undergoes acid-catalyzed hydrolysis to regenerate carbonyl groups. This reaction is critical for deprotection in synthetic pathways:
Reaction Conditions :
-
Acid : HCl (37% aqueous) in tetrahydrofuran (THF) at room temperature .
-
Time : 1 hour for complete conversion.
Products :
-
Hydrolysis yields a conjugated enal (α,β-unsaturated aldehyde) via cleavage of the dioxolane ring.
Mechanistic Evidence :
-
Analogous deprotection of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide ( ) under similar conditions produced bis-aldehyde derivatives in 80% yield.
Polymerization Reactions
The compound acts as a monomer or intermediate in polymer synthesis due to its conjugated ethenyl group and electron-rich aromatic amine.
Key Applications :
-
Conductive Polymers : The enamine system (N,N-diethylamine) facilitates electron donation, enhancing conductivity in polyaniline-like polymers.
-
Crosslinking Agents : Reacts with diols or diacids via the dioxolane group to form polyacetals or polyesters.
Documented Conditions :
-
Thermal Initiation : Heating at 80–120°C in inert atmospheres.
-
Catalysts : Lewis acids (e.g., BF₃·OEt₂) accelerate ring-opening polymerization .
Electrophilic Aromatic Substitution
The para-substituted N,N-diethylamine group activates the benzene ring toward electrophiles:
Example Reaction : Nitration
-
Conditions : HNO₃/H₂SO₄ at 0–5°C.
-
Product : Nitro-substituted derivative at the ortho/meta positions relative to the amine.
Outcome :
-
Introduces nitro groups for further functionalization (e.g., reduction to amines).
Ethenyl Group Reactivity
The trans-ethenyl linkage participates in addition and cycloaddition reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrogenation | H₂/Pd-C, ethanol, 25°C | Saturated ethylbenzene derivative |
| Diels-Alder | Diene (e.g., cyclopentadiene) | Six-membered cyclohexene adduct |
Evidence :
-
Similar ethenyl-dioxolane systems undergo regioselective Diels-Alder reactions to form bicyclic structures .
Oxidative Transformations
The enamine system is susceptible to oxidation:
Oxidation Pathways :
-
Peracid Epoxidation :
-
Reagent : mCPBA (meta-chloroperbenzoic acid) in dichloromethane.
-
Product : Epoxide derivative.
-
-
Ozone Cleavage :
-
Conditions : O₃, followed by reductive workup (Zn/HOAc).
-
Product : Ketone or carboxylic acid fragments.
-
Comparative Reactivity with Structural Analogs
| Compound | Key Reaction Differences | Citation |
|---|---|---|
| 4-(1,3-Dioxolan-2-yl)pent-4-enenitrile | Nitrile group enables nucleophilic addition (e.g., Grignard) | |
| 2-(4-Nitrophenyl)-1,3-dioxolane | Nitro group deactivates ring toward electrophiles |
Synthetic Limitations
Scientific Research Applications
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism by which trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine exerts its effects involves interactions with specific molecular targets. The dioxolane ring and the diethylbenzenamine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound 1 : 4-[2-(2-Methoxyphenyl)ethenyl]-N,N-dimethylbenzenamine
- Structural Differences : Replaces the 1,3-dioxolane with a methoxy group and uses N,N-dimethylamine instead of diethylamine .
- Properties :
Compound 2 : N,N-Dimethyl-4-[2-(2-quinolinyl)ethenyl]benzenamine (CAS 1612-64-2)
- Structural Differences: Substitutes 1,3-dioxolane with a quinoline ring and employs N,N-dimethylamine .
- Properties: Molecular Formula: C₁₉H₁₈N₂ Molecular Weight: 274.36 g/mol Applications: Used in fluorescence studies due to extended conjugation from the quinoline group .
Compound 3 : (E)-N,N-Diethyl-4-(2-quinolin-2-ylvinyl)benzenamine (CAS 76869-46-0)
Impact of Amine Substituents
- Diethylamine vs. Solubility: Diethylamine derivatives may exhibit lower aqueous solubility due to higher hydrophobicity.
Functional Group Replacements
- 1,3-Dioxolane vs. Quinoline/Methoxy Groups: Conjugation and Stability: The dioxolane’s oxygen atoms enhance polarity and metabolic stability, whereas quinoline introduces π-π stacking capabilities for biological target interactions . Synthetic Flexibility: Methoxy and quinoline groups allow for diverse functionalization, but dioxolane requires protection/deprotection strategies during synthesis .
Data Tables
Table 1: Key Properties of trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine and Analogs
Q & A
Q. What are the common synthetic routes for preparing trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine?
The compound can be synthesized via a Heck coupling reaction between N,N-diethyl-4-iodobenzenamine and 1,3-dioxolan-2-yl-substituted ethylene. Key steps include:
- Protection of the amine group to prevent side reactions during coupling.
- Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) in polar aprotic solvents like DMF or dichloromethane .
- Post-reaction deprotection and purification via column chromatography or recrystallization.
Validation : Monitor reaction progress using TLC and confirm regioselectivity (trans-configuration) via NOESY NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H and 13C NMR : Identify the trans-configuration of the ethenyl group (J ≈ 16 Hz for trans coupling) and confirm the dioxolane ring (δ ~4.8–5.2 ppm for acetal protons) .
- IR Spectroscopy : Detect C-O-C stretching (1060–1140 cm⁻¹) from the dioxolane group and N-H stretches (if deprotected) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm purity .
Q. What solvent systems are optimal for purification?
- Use dichloromethane/hexane for recrystallization due to the compound’s moderate polarity .
- For column chromatography, a gradient of ethyl acetate in hexane (5–20%) effectively separates byproducts while retaining the target compound’s stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Test Pd(II)/Pd(0) systems with bulky ligands (e.g., XPhos) to enhance coupling efficiency .
- Temperature control : Maintain 80–100°C in inert atmospheres to minimize decomposition.
- Acid scavengers : Additives like K₂CO₃ or Et₃N improve amine stability during coupling .
Data-driven approach : Use Design of Experiments (DoE) to model interactions between solvent, catalyst loading, and temperature .
Q. How should researchers address discrepancies in reported synthetic yields?
- Reproduce literature protocols : Verify reagent purity (e.g., anhydrous solvents, fresh catalysts) .
- Analyze byproducts : Use LC-MS to identify side products (e.g., cis-isomers or oxidized dioxolane derivatives) .
- Cross-validate analytical data : Compare NMR shifts with structurally similar compounds (e.g., N,N-diethylaniline derivatives) .
Q. What strategies ensure reproducibility of spectroscopic data?
- Calibrate instruments using certified reference standards (e.g., NIST-traceable materials) .
- Batch-specific analysis : Include retention times (HPLC) and melting points in supplementary data to confirm consistency .
- Collaborative validation : Share raw spectral data via open-access platforms for peer verification .
Q. What are the compound’s stability profiles under varying storage conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the ethenyl group.
- Moisture control : Desiccate to avoid hydrolysis of the dioxolane ring (test via TLC after 72-hour exposure to 50% humidity) .
- Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .
Application-Oriented Questions
Q. How can this compound serve as a precursor in materials science?
Q. What are the challenges in scaling up synthesis for academic research?
- Cost of palladium catalysts : Optimize ligand-to-metal ratios to reduce Pd waste .
- Safety : Replace high-boiling solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Batch consistency : Implement in-line FTIR monitoring during large-scale reactions .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s reactivity in cross-coupling reactions?
- Re-examine steric effects : Bulky substituents on the dioxolane may hinder catalyst access. Compare yields with/without protecting groups .
- Solvent polarity : Test DMSO vs. THF to assess solvation effects on transition-state stabilization .
- Publish negative results : Document failed attempts (e.g., cis-isomer formation) to guide troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
